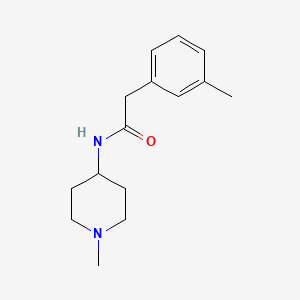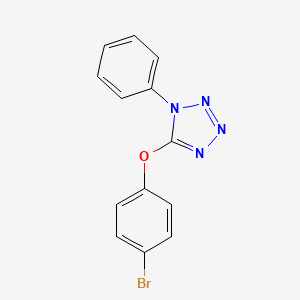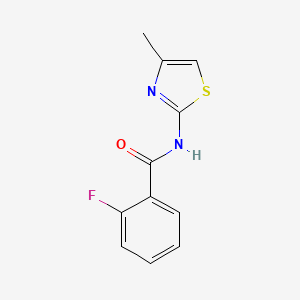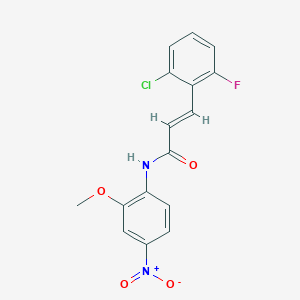
4-ethoxy-3-ethyl-N-2-pyridinylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-3-ethyl-N-2-pyridinylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides have diverse applications, including their use as ligands in metal coordination due to their complex molecular and supramolecular structures.
Synthesis Analysis
The synthesis of sulfonamide derivatives, including compounds similar to this compound, typically involves chlorination, ammonolysis, condensation, and purification processes. These procedures yield various sulfonamides with potential pharmacological activities. For example, unexpected synthesis of related compounds has been reported through aminohalogenation reactions, demonstrating the complexity and variability of synthesis routes for these compounds (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).
Molecular Structure Analysis
Molecular and supramolecular structures of sulfonamides exhibit significant diversity. For instance, the crystal structure analysis of similar compounds reveals various conformations and hydrogen bonding patterns that contribute to their supramolecular assembly. These structures are determined through X-ray crystallography and can exhibit hydrogen bonding between sulfonamide and pyridine nitrogen atoms, affecting their molecular conformation and intermolecular interactions (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).
Chemical Reactions and Properties
Sulfonamides undergo various chemical reactions, including electrochemical synthesis, which can lead to the formation of metal complexes. These reactions are influenced by the sulfonamide's structure, demonstrating the reactivity of the nitrogen and sulfonamide functional groups with metals. The resultant complexes have been studied for their crystal and molecular structures, providing insight into the sulfonamides' chemical behavior and properties (Mari´a L. Dura´n, Jose A. Garci´a-Va´zquez, J. Romero, Alfonso Castin˜eiras, A. Sousa, A. Garnovskii, D. A. Garnovskii, 1997).
Physical Properties Analysis
The physical properties of sulfonamides, such as solubility, melting point, and crystalline forms, are crucial for their application in various fields. These properties are determined through spectroscopic and crystallographic studies, which reveal the compounds' stability, conformational polymorphism, and intermolecular interactions. Such analysis is essential for understanding the behavior of sulfonamides under different conditions (I. Bar, J. Bernstein, 1985).
Chemical Properties Analysis
Sulfonamides' chemical properties, including reactivity, stability, and interaction with other molecules, are influenced by their molecular structure. Spectroscopic studies, such as FT-IR, FT-Raman, and UV-Vis, alongside computational studies, provide insights into the electronic and vibrational characteristics of sulfonamides. These analyses help in understanding the molecular basis of the sulfonamides' chemical behavior and potential applications (T. Hajam, H. Saleem, M. Syed Ali Padhusha, K. K. Mohammed Ameen, 2021).
Mecanismo De Acción
Propiedades
IUPAC Name |
4-ethoxy-3-ethyl-N-pyridin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-3-12-11-13(8-9-14(12)20-4-2)21(18,19)17-15-7-5-6-10-16-15/h5-11H,3-4H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPOZZFBULQHNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=N2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5324017.png)
![4-(dimethylamino)-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5324020.png)
![1-(3,5-dimethylphenyl)-4-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-piperazinone](/img/structure/B5324024.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5324030.png)

![N-cyclohexyl-2-[3-(4-methyl-1-piperazinyl)propanoyl]hydrazinecarbothioamide](/img/structure/B5324037.png)
![N-[3-(2-furyl)propyl]-2-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5324041.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5324048.png)


